4-(Pyrrolidin-3-yl)butanoic acid hydrochloride 4-(Pyrrolidin-3-yl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18119920
InChI: InChI=1S/C8H15NO2.ClH/c10-8(11)3-1-2-7-4-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H
SMILES:
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride

CAS No.:

Cat. No.: VC18119920

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride -

Specification

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name 4-pyrrolidin-3-ylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c10-8(11)3-1-2-7-4-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H
Standard InChI Key XVTWRMUFCAHQJH-UHFFFAOYSA-N
Canonical SMILES C1CNCC1CCCC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The molecular formula of 4-(pyrrolidin-3-yl)butanoic acid hydrochloride is C₉H₁₈ClNO₂, derived from the parent acid (C₉H₁₇NO₂) and hydrochloric acid. The compound features:

  • A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

  • A butanoic acid chain (-CH₂CH₂CH₂COOH) attached to the pyrrolidine’s 3-position.

  • A hydrochloride salt formed via protonation of the pyrrolidine’s nitrogen atom .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight231.70 g/molCalculated
SMILESOC(=O)CCCC1CCNC1.ClDerived
SolubilityLikely soluble in polar solventsAnalog
pKa (amine)~10–11 (estimated)Literature

The hydrochloride salt enhances solubility in aqueous media, a critical feature for pharmaceutical formulations .

Synthetic Pathways and Optimization

Synthesis from Aminohydroxybutyric Acid

A patent describing the synthesis of (3S)-pyrrolidin-3-ol hydrochloride offers a relevant analog. The process involves:

  • Esterification: Aminohydroxybutyric acid (IV) is esterified with methanol and acetyl chloride to form a methyl ester intermediate.

  • Cyclization: The ester undergoes lactam formation under acidic conditions.

  • Reduction: Sodium borohydride reduces the lactam to pyrrolidin-3-ol.

  • Salt Formation: Treatment with HCl yields the hydrochloride salt.

For 4-(pyrrolidin-3-yl)butanoic acid hydrochloride, a similar approach could involve:

  • Step 1: Esterification of 4-aminobutanoic acid to protect the carboxylic acid group.

  • Step 2: Cyclization to form the pyrrolidine ring via intramolecular amidation.

  • Step 3: Hydrolysis of the ester to regenerate the carboxylic acid.

  • Step 4: Salt formation with HCl.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Est.)
1Methanol, H₂SO₄, reflux85%
2AcCl, diglyme, 80°C70%
3NaOH (aq), RT90%
4HCl (g), diethyl ether95%

Key challenges include controlling stereochemistry and minimizing side reactions during cyclization .

Pharmaceutical and Industrial Applications

Role in API Synthesis

Pyrrolidine derivatives are pivotal in drug design due to their conformational rigidity and bioavailability. For example:

  • Larotrectinib: A TRK inhibitor using (3S)-pyrrolidin-3-ol hydrochloride as an intermediate .

  • Brivaracetam: An antiepileptic drug synthesized via enzymatic resolution of pyrrolidine-containing precursors .

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride could serve as:

  • A chiral building block for neuraminidase inhibitors.

  • A ligand in asymmetric catalysis.

Table 3: Comparative Analysis of Pyrrolidine-Based APIs

CompoundTarget IndicationKey Structural Feature
Larotrectinib Oncology(3S)-pyrrolidin-3-ol moiety
Brivaracetam Epilepsy2-oxo-pyrrolidine derivative
Hypothetical DerivativeNeurodegenerativeButanoic acid functionalization

Analytical Characterization and Quality Control

Spectroscopic Methods

  • NMR:

    • ¹H NMR: Peaks at δ 3.2–3.5 ppm (pyrrolidine CH₂N), δ 2.4–2.6 ppm (CH₂COOH).

    • ¹³C NMR: Carbonyl carbon at ~175 ppm, pyrrolidine carbons at 45–60 ppm .

  • HPLC: Reverse-phase C18 column, mobile phase: 0.1% TFA in acetonitrile/water .

Future Directions and Research Gaps

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure material.

  • Biological Screening: Evaluating kinase inhibition or antimicrobial activity.

  • Formulation Studies: Optimizing salt forms for enhanced bioavailability.

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